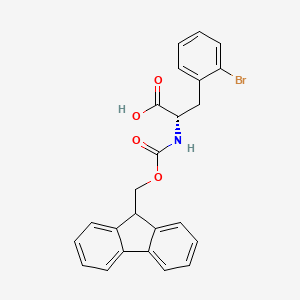

Fmoc-Phe(2-Br)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJPAUULVKPBHU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370315 | |

| Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-47-2 | |

| Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-2-bromophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(2-Br)-OH: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(2-Br)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine, is a halogenated amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of a bromine atom at the ortho position of the phenylalanine side chain introduces unique steric and electronic properties, making it a valuable tool for medicinal chemists and researchers in drug discovery and chemical biology. The bromine substituent can modulate peptide conformation, enhance binding affinity, and serve as a handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

The chemical structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of 2-bromo-L-phenylalanine. This base-labile protecting group is central to the widely used Fmoc-based solid-phase peptide synthesis strategy.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 220497-47-2 | [1][2] |

| Molecular Formula | C24H20BrNO4 | [1] |

| Molecular Weight | 466.3 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 160 - 170 °C | [1] |

| Optical Rotation | [α]D20 = -67 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in DMF. | [3] |

Experimental Protocols

This section details the essential experimental methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-bromo-L-phenylalanine with Fmoc-Cl or Fmoc-OSu under basic conditions.

Materials:

-

2-bromo-L-phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Water

-

Diethyl ether (Et2O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-bromo-L-phenylalanine in an aqueous solution of 10% sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Separately, dissolve Fmoc-Cl or Fmoc-OSu in 1,4-dioxane.

-

Add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 2-4 hours, and then at room temperature overnight.

-

After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to a pH of approximately 2 with cold 1N HCl.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization if necessary.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general protocol for the incorporation of this compound into a peptide chain using manual or automated solid-phase synthesis.

1. Resin Preparation and Swelling:

-

Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes before the first coupling step.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

-

Activation: Activate the carboxylic acid of this compound using a coupling reagent. A common method is to pre-activate with a mixture of a uronium/aminium salt like HBTU or HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in DMF.[5][6]

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.[5][6]

-

After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

4. Repetition for Peptide Elongation:

-

Repeat the deprotection and coupling steps sequentially with the desired amino acids to elongate the peptide chain.

5. Cleavage and Deprotection of Side Chains:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to remove the peptide from the solid support and cleave any side-chain protecting groups. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[7]

-

The reaction is typically carried out for 2-3 hours at room temperature.

-

After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and byproducts.

6. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Drug Discovery Workflow using this compound.

Applications in Research and Drug Development

The incorporation of 2-bromophenylalanine into peptides offers several strategic advantages in research and drug development:

-

Modulation of Biological Activity: The bulky and electron-withdrawing bromine atom can alter the conformation and electronic properties of a peptide, potentially leading to enhanced binding to biological targets or improved stability. Peptides containing modified phenylalanine residues have shown promise as antimicrobial and anticancer agents.[8]

-

Probing Protein-Protein Interactions: The unique properties of 2-bromophenylalanine can be used to probe the structure-activity relationships (SAR) of peptide-protein interactions.

-

Chemical Handle for Further Modification: The bromine atom serves as a versatile functional handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of diverse peptide libraries with novel functionalities.[1]

-

Development of Novel Therapeutics: The use of unnatural amino acids like 2-bromophenylalanine is a key strategy in the design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic properties. Research has explored its use in developing agents for neurological disorders.[9]

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique properties and the ability to serve as a platform for further chemical diversification make it a powerful tool for the design and synthesis of novel peptides with tailored biological activities. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this important amino acid derivative in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genscript.com [genscript.com]

- 5. kilobio.com [kilobio.com]

- 6. wernerlab.weebly.com [wernerlab.weebly.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Phe(2-Br)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine (Fmoc-Phe(2-Br)-OH). This essential amino acid derivative is a valuable tool in solid-phase peptide synthesis (SPPS) for the introduction of a brominated phenylalanine residue, enabling a range of applications from the study of protein-protein interactions to the development of novel biomaterials.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and successful application in experimental settings.

| Property | Value | Reference |

| CAS Number | 220497-47-2 | [1][2][3][4] |

| Molecular Formula | C24H20BrNO4 | [1][2] |

| Molecular Weight | 466.32 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [1][4] |

Solubility and Storage

Proper dissolution and storage are paramount to maintaining the integrity and reactivity of this compound.

| Parameter | Details | Reference |

| Solubility | Highly soluble in Dimethyl sulfoxide (DMSO) at 200 mg/mL (428.89 mM). Ultrasonic treatment may be required. It is important to use newly opened, hygroscopic DMSO for optimal solubility. | [1] |

| Storage (Powder) | Recommended storage at -20°C for up to 3 years, or at 4°C for up to 2 years. | [1] |

| Storage (In Solvent) | Stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1] |

Spectroscopic and Chromatographic Data

Detailed analytical data is crucial for the quality control and characterization of this compound. While specific spectra for the 2-bromo isomer are available from suppliers, representative data for the closely related, non-brominated Fmoc-Phe-OH is provided below for comparative purposes.

¹H NMR Data for Fmoc-Phe-OH (400 MHz, DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.78 | s | COOH |

| 7.89 | d | NH |

| 7.88 - 7.21 | m | Aromatic protons (Fmoc and Phenylalanine) |

| 4.22 - 4.13 | m | CH and CH2 (Fmoc) |

| 3.09 - 2.88 | m | β-CH2 (Phenylalanine) |

Note: The presence of the bromine atom at the ortho position of the phenyl ring in this compound is expected to cause shifts in the aromatic proton signals compared to the non-brominated analog.

Experimental Protocols

The following protocols provide a general framework for the handling and use of this compound in a research setting.

Preparation of a Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in peptide synthesis or other applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 214.45 µL of DMSO to 1 mg of this compound).

-

Vortex the solution thoroughly.

-

If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for short intervals until the solid is fully dissolved.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

Objective: To couple this compound to a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for a few minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours).

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Optional Capping: To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Confirmation of Coupling: A ninhydrin test can be performed to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

-

The cycle of deprotection and coupling is repeated for the subsequent amino acids in the peptide sequence.

Applications and Experimental Workflows

This compound is not typically involved in natural signaling pathways but serves as a crucial research tool. Its incorporation into peptides allows for the investigation of biological processes and the development of novel biomaterials.

Workflow for Studying Protein-Protein Interactions

The introduction of a brominated phenylalanine can serve as a heavy atom for X-ray crystallography, aiding in structure determination of peptide-protein complexes. It can also be used as a spectroscopic probe or for cross-linking studies. The general workflow for such an application is depicted below.

Caption: Workflow for the use of this compound in peptide synthesis for biological studies.

This workflow illustrates the logical progression from the synthesis of a peptide containing 2-bromophenylalanine to its application in elucidating biological interactions. The unique properties conferred by the bromo-substituent are leveraged in the final analytical stages to gain insights into molecular recognition and binding.

References

An In-depth Technical Guide to Fmoc-Phe(2-Br)-OH in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Phe(2-Br)-OH (CAS Number 220497-47-2), an N-terminally protected unnatural amino acid derivative crucial for solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides standardized experimental protocols for its use, and explores its applications in the development of novel peptide therapeutics. The strategic incorporation of 2-bromo-L-phenylalanine into peptide sequences offers unique opportunities for modulating peptide conformation, enhancing biological activity, and enabling further chemical modifications.

Core Properties of this compound

This compound, systematically named (2S)-3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a white crystalline powder. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, making it perfectly suited for the iterative nature of Fmoc-based solid-phase peptide synthesis. The key feature of this molecule is the bromine atom at the ortho-position of the phenylalanine side chain's phenyl ring. This modification enhances the reactivity of the compound and serves as a versatile chemical handle for post-synthetic modifications.[1]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the table below, providing essential information for its handling, storage, and use in synthesis.

| Property | Value | Reference |

| CAS Number | 220497-47-2 | [1] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [1] |

| Molecular Weight | 466.3 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Melting Point | 160 - 170 °C | [1] |

| Optical Rotation | [α]²⁰D = -67 ± 2º (c=1 in DMF) | [1] |

| Solubility | Soluble in DMSO (200 mg/mL) | [2] |

| Storage Conditions | 0 - 8 °C for short term; -20°C for long term | [1][2] |

Role in Peptide Synthesis

This compound is a key building block for introducing a modified phenylalanine residue into a peptide sequence. The ortho-bromo substitution can influence the peptide's structure and function in several ways:

-

Conformational Constraint: The bulky bromine atom can restrict the rotational freedom of the phenyl side chain, potentially favoring specific peptide conformations that may lead to higher binding affinity or selectivity for a biological target.

-

Enhanced Biological Activity: Halogenation of aromatic rings in peptide ligands has been shown to modulate biological activity. For instance, studies on prolactin-releasing peptide analogs with modified C-terminal phenylalanine have demonstrated that halogenation can lead to potent and long-lasting anorexigenic effects.

-

Chemical Handle for Further Modification: The bromine atom is a versatile functional group for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the introduction of a wide array of functionalities, such as other aromatic groups, alkynes, or alkenes, to create diverse peptide libraries or to attach labels and probes.[1]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis

The overall process of extending a peptide chain using this compound on a solid support follows a well-established cyclical procedure.

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Detailed Protocol for Coupling this compound

This protocol is for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Materials:

-

This compound

-

Rink Amide resin (or other suitable resin with a free amine group)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole) or OxymaPure

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Anhydrous diethyl ether

Procedure:

-

Resin Swelling: Swell the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g) in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (0.233 g, 0.5 mmol, 5 eq.) and an aminium-based activator like HATU (0.190 g, 0.5 mmol, 5 eq.) in DMF.

-

Add a base such as DIPEA (174 µL, 1.0 mmol, 10 eq.).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the reaction is incomplete, it can be allowed to proceed for longer or a second coupling can be performed.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle.

Caption: Workflow for the activation and coupling of this compound.

Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Prepare a cleavage cocktail. For most peptides, a solution of 95% TFA, 2.5% water, and 2.5% TIS is effective. This cocktail cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold anhydrous diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and injected onto a C18 column. A linear gradient of increasing acetonitrile concentration is used to elute the peptide. Fractions are collected and analyzed for purity.

-

Analysis: The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which should show the expected molecular weight.

Biological Applications and Signaling Pathways

While specific examples of bioactive peptides synthesized using this compound are not widely reported in publicly accessible literature, the incorporation of halogenated phenylalanine analogs is a known strategy in medicinal chemistry to enhance peptide potency and metabolic stability.

Potential Applications:

-

Enzyme Inhibitors: The modified phenylalanine can be used to probe the active site of enzymes, with the bromo-substituent potentially forming halogen bonds or other interactions that enhance binding affinity.

-

Receptor Ligands: Peptides containing 2-bromo-phenylalanine can be synthesized to target G-protein coupled receptors (GPCRs) or other cell surface receptors. The modification can alter the binding mode and selectivity of the peptide for different receptor subtypes.

-

Antimicrobial Peptides: The introduction of hydrophobic and electronically modified residues can enhance the membrane-disrupting capabilities of antimicrobial peptides.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a peptide containing 2-bromo-phenylalanine acts as an antagonist for a GPCR, a common target for peptide drugs. The modified peptide (Peptide-Br) would bind to the receptor, preventing the natural ligand from binding and blocking the downstream signaling cascade, which often involves G-protein activation, second messenger production (like cAMP), and ultimately a cellular response.

Caption: Hypothetical GPCR antagonism by a 2-bromo-phenylalanine peptide.

Conclusion

This compound is a valuable and versatile building block for researchers in peptide chemistry and drug development. Its straightforward incorporation using standard Fmoc-SPPS protocols, combined with the unique properties conferred by the ortho-bromo substitution, makes it an attractive tool for creating peptides with enhanced biological profiles and for generating novel chemical diversity through post-synthetic modifications. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in the synthesis of next-generation peptide therapeutics.

References

molecular weight of N-Fmoc-2-bromo-L-phenylalanine

An In-depth Technical Guide to N-Fmoc-2-bromo-L-phenylalanine

For researchers, scientists, and drug development professionals, N-Fmoc-2-bromo-L-phenylalanine is a crucial amino acid derivative for the synthesis of complex peptides. This document provides a comprehensive overview of its chemical properties, applications in peptide synthesis, and relevant experimental protocols.

Core Properties of N-Fmoc-2-bromo-L-phenylalanine

N-(9-Fluorenylmethoxycarbonyl)-2-bromo-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the nitrogen atom allows for controlled, stepwise addition of amino acids to a growing peptide chain under mild basic conditions. The bromine substitution on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the creation of peptides with enhanced biological activity or specific labeling.[1][2]

Quantitative Data Summary

The key physicochemical properties of N-Fmoc-2-bromo-L-phenylalanine are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 466.3 g/mol | [1] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [1] |

| CAS Number | 220497-47-2 | [1][3] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 160 - 170 °C | [1] |

| Optical Rotation | [α]D²⁰ = -67 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Applications in Peptide Synthesis and Drug Discovery

N-Fmoc-2-bromo-L-phenylalanine is a key building block in the synthesis of peptides for both research and therapeutic applications.[1][4] Its utility stems from two primary features:

-

The Fmoc Protecting Group : This group is stable under acidic conditions but is readily removed by a weak base, such as piperidine. This orthogonality allows for the use of acid-labile side-chain protecting groups and resins, which is a cornerstone of modern solid-phase peptide synthesis.[2]

-

The Bromo-Substituent : The bromine atom on the phenyl ring serves as a versatile functional handle. It can be utilized in post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), to introduce novel functionalities, labels, or to cyclize peptides.[1] This is particularly valuable in drug discovery for creating peptides with enhanced stability, binding affinity, or novel pharmacodynamic properties.[1]

Experimental Protocols

The primary experimental application of N-Fmoc-2-bromo-L-phenylalanine is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Fmoc-SPPS

This protocol outlines the general steps for incorporating N-Fmoc-2-bromo-L-phenylalanine into a peptide chain on a solid support.

-

Resin Preparation : Start with a suitable solid support (resin), for example, a pre-loaded Wang or Rink Amide resin.

-

Fmoc Deprotection :

-

Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Treat the resin with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the Fmoc group from the terminal amino acid on the resin.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

-

-

Amino Acid Coupling :

-

In a separate vessel, activate the carboxylic acid of N-Fmoc-2-bromo-L-phenylalanine. Common activation reagents include a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

-

Add the activated N-Fmoc-2-bromo-L-phenylalanine solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin extensively with DMF to remove any unreacted reagents.

-

-

Repeat Cycle : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection :

-

Once the synthesis is complete, wash the resin with a solvent like dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically a strong acid such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave any side-chain protecting groups.

-

-

Purification : The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.

References

Solubility of Fmoc-Phe(2-Br)-OH in DMF and DCM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-2-bromophenylalanine (Fmoc-Phe(2-Br)-OH) in the common solid-phase peptide synthesis (SPPS) solvents, N,N-dimethylformamide (DMF) and dichloromethane (DCM). Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines general solubility principles for Fmoc-protected amino acids, presents available data for structurally related compounds, and provides a detailed experimental protocol for determining solubility in a laboratory setting.

Executive Summary

The solubility of Fmoc-protected amino acids is a critical parameter for successful peptide synthesis. Poor solubility can lead to inefficient coupling reactions, resulting in lower yields and purity of the final peptide. While specific solubility values for this compound in DMF and DCM are not readily published, an understanding of its structural properties and the nature of the solvents allows for reasoned estimations and the development of effective dissolution strategies. This guide provides the necessary theoretical background and practical methodologies for researchers to effectively work with this compound.

Introduction to this compound and Solvent Properties

This compound is a derivative of the amino acid phenylalanine, incorporating a bromine atom at the 2-position of the phenyl ring and the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. The presence of the bulky, nonpolar Fmoc group and the aromatic side chain generally confers good solubility in polar aprotic solvents like DMF. The bromine substitution can influence solubility through electronic and steric effects.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high dielectric constant, DMF is an excellent solvent for most Fmoc-amino acids due to its ability to solvate the peptide backbone and the Fmoc group.

-

Dichloromethane (DCM): A less polar solvent compared to DMF, DCM is also widely used in SPPS. However, some Fmoc-amino acids, particularly those with bulky or polar side chains, may exhibit limited solubility in DCM alone.

Solubility Data of Related Compounds

While specific data for this compound is unavailable, the following table summarizes the solubility of the parent compound, Fmoc-Phe-OH, and other relevant derivatives in various solvents to provide a comparative reference.

| Compound | Solvent | Solubility | Concentration (mM) |

| Fmoc-Phe-OH | DMF | Sparingly soluble, sonication helps | - |

| Fmoc-Phe-OH | Chloroform | Slightly soluble | - |

| Fmoc-Phe-OH | DMSO | 100 mg/mL | 258.11 |

| This compound | DMSO | 200 mg/mL | 428.89 |

| Fmoc-Phe(4-Br)-OH | DMSO | 50 mg/mL | 107.22 |

Data sourced from commercially available information and chemical databases.[1][2][3][4]

Based on the available data for the parent compound and the DMSO solubility of the 2-bromo derivative, it is anticipated that this compound will exhibit good solubility in DMF. Its solubility in DCM may be more limited, potentially requiring the addition of DMF to achieve complete dissolution for coupling reactions.[5]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in DMF and DCM.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into a series of vials.

-

Add a precise volume of the solvent (DMF or DCM) to each vial (e.g., 1.0 mL).

-

Securely cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure saturation. Intermittent vortexing can aid in achieving equilibrium.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution by a suitable analytical method, such as HPLC with UV detection (monitoring at a wavelength where the Fmoc group absorbs, typically around 265 nm or 301 nm).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL and molarity (mol/L).

-

Visualization of Key Processes

The following diagrams illustrate important workflows related to the solubility of Fmoc-amino acids in peptide synthesis.

Caption: Workflow for determining the solubility of this compound.

Caption: A logical workflow for solvent selection during peptide synthesis.

Conclusion

References

A Technical Guide to the Synthesis and Application of 2-Bromophenylalanine-Containing Peptides for Researchers and Drug Development Professionals

An in-depth exploration of the incorporation of 2-bromophenylalanine into peptides, its subsequent modification via palladium-catalyzed cross-coupling, and its potential in modulating cellular signaling pathways.

This technical guide provides a comprehensive overview of the use of the non-canonical amino acid 2-bromophenylalanine in peptide science. It is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile building block for the creation of novel peptide-based therapeutics and chemical biology tools. This document details the solid-phase synthesis of peptides containing 2-bromophenylalanine, their post-synthetic modification through Suzuki-Miyaura cross-coupling, and provides context for their application in structure-activity relationship (SAR) studies targeting critical signaling pathways.

Introduction to 2-Bromophenylalanine in Peptide Design

2-Bromophenylalanine is a valuable unnatural amino acid utilized in pharmaceutical development and protein engineering.[1] Its bromine substituent serves as a versatile chemical handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions.[2][3] This allows for the diversification of peptide libraries, enabling the exploration of structure-activity relationships and the development of peptides with enhanced biological properties. The introduction of bulky or functionally diverse groups at this position can significantly impact a peptide's conformation, binding affinity, and stability.

Synthesis of Peptides Containing 2-Bromophenylalanine

The incorporation of 2-bromophenylalanine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow is outlined below.

Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a generic peptide containing Fmoc-2-bromophenylalanine-OH on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin (0.3 - 0.8 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-2-bromophenylalanine-OH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

SPPS reaction vessel with a sintered glass frit

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of Rink Amide resin in the reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh solution of 20% piperidine in DMF for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered 2-bromophenylalanine, a longer coupling time or a double coupling may be beneficial.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

A Kaiser test can be performed to confirm the completion of the coupling (a negative test indicates no free primary amines).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

-

-

Final Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).[5]

-

Lyophilize the pure fractions to obtain the final peptide.

-

Figure 1: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenylalanine residue provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, creating a library of structurally diverse peptides from a single precursor.[6]

Experimental Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for on-resin coupling with a bromotryptophan-containing peptide and is expected to be applicable to 2-bromophenylalanine residues.[7]

Materials:

-

Peptide-resin containing a 2-bromophenylalanine residue

-

Arylboronic acid (5-10 equivalents)

-

Palladium catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.1 equivalents)

-

Ligand: sSPhos (Sulfonated SPhos) (0.2 equivalents)

-

Base: KF (Potassium fluoride) (10 equivalents)

-

Solvent: DME/EtOH/H₂O (9:9:2)

-

Microwave peptide synthesizer or conventional heating setup

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

Swell the 2-bromophenylalanine-containing peptide-resin in the DME/EtOH/H₂O solvent mixture.

-

-

Reaction Setup:

-

To the swollen resin, add the arylboronic acid, KF, Pd₂(dba)₃, and sSPhos.

-

Ensure the reaction vessel is under an inert atmosphere.

-

-

Reaction:

-

Heat the reaction mixture to 120°C for 30 minutes using microwave irradiation. Alternatively, conventional heating can be used, though reaction times may need to be optimized.

-

-

Washing:

-

After the reaction is complete, cool the vessel to room temperature.

-

Drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove the catalyst and excess reagents.

-

-

Cleavage and Purification:

-

Proceed with the cleavage and purification of the modified peptide as described in the SPPS protocol (steps 6 and 7).

-

Figure 2: On-resin Suzuki-Miyaura Cross-Coupling Workflow.

Quantitative Data and Characterization

Table 1: Synthesis and Characterization Data for Peptides Containing Halogenated Phenylalanine

| Peptide Sequence | Modification | Crude Yield (%) | Purity (%) | Analytical Method | Reference |

| DFNKF-NH₂ | 4-iodophenylalanine | Not Reported | >95% | HPLC, MS | [5] |

| DFNKF-NH₂ | 4-bromophenylalanine | Not Reported | >95% | HPLC, MS | [5] |

| DFNKF-NH₂ | 4-chlorophenylalanine | Not Reported | >95% | HPLC, MS | [5] |

| H-Ala-Ala-Ala-Phe(p-I)-Gly-Gly-Phe-Leu-NH₂ | 4-iodophenylalanine | Not Reported | Not Reported | MALDI-TOF, RP-HPLC | [8] |

Note: This table is compiled from various sources and is intended to be representative. Yields and purities are highly sequence-dependent and will vary.

Characterization Techniques:

-

Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the synthesized and modified peptides.[5]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the incorporation of the unnatural amino acid and the success of the cross-coupling reaction.[9]

-

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure (e.g., α-helix, β-sheet) of the peptide and to assess conformational changes upon modification.[7]

Application in Targeting Signaling Pathways: A Case Study

Peptides containing modified non-canonical amino acids are powerful tools for probing and modulating biological processes, including cellular signaling pathways.[10] A common strategy is to develop peptide-based antagonists that disrupt protein-protein interactions.

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Its dysregulation is a hallmark of many cancers. The binding of the epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade.

A therapeutic strategy involves designing peptide antagonists that block the EGF-EGFR interaction. By incorporating 2-bromophenylalanine and its arylated derivatives into a peptide designed to mimic the binding interface of EGFR, researchers can perform structure-activity relationship (SAR) studies. The diverse chemical functionalities introduced via Suzuki-Miyaura coupling can be used to optimize binding affinity and selectivity for the target protein, potentially leading to more potent and specific inhibitors of the EGFR pathway.

Figure 3: Inhibition of the EGFR Signaling Pathway by a Peptide Antagonist.

Conclusion

2-Bromophenylalanine is a highly valuable building block in peptide chemistry, offering a gateway to a vast chemical space through post-synthetic modification. The combination of standard Fmoc-SPPS for its incorporation and robust palladium-catalyzed cross-coupling reactions for its derivatization provides a powerful platform for the development of novel peptide-based therapeutics and research tools. By enabling detailed structure-activity relationship studies, this approach facilitates the rational design of peptides with optimized properties for targeting complex biological systems like cellular signaling pathways.

References

- 1. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromophenylalanine | C9H10BrNO2 | CID 85681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-Phe(2-Br)-OH

This document provides a comprehensive protocol for the incorporation of the unnatural amino acid 2-bromophenylalanine, as Fmoc-Phe(2-Br)-OH, into a peptide sequence using automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is intended for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1][2][3] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely adopted due to its use of milder reaction conditions compared to older Boc/Bzl methods.[1] Incorporating unnatural amino acids, such as 2-bromophenylalanine, is a key strategy for developing novel peptide-based therapeutics, probes, and biomaterials. The bromine substituent can be used as a handle for further chemical modification, for introducing conformational constraints, or for enhancing biological activity.

This protocol details the standard procedures for resin preparation, iterative cycles of Fmoc deprotection and amino acid coupling, and final cleavage and deprotection for synthesizing peptides containing this compound.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | Grade | Recommended Supplier |

| Resins | ||

| Rink Amide Resin (for C-terminal amides) | 100-200 mesh | Standard Supplier |

| 2-Chlorotrityl Chloride Resin (for C-terminal acids) | 100-200 mesh | Standard Supplier |

| Amino Acids | ||

| This compound | Synthesis Grade | Commercial Supplier |

| Standard Fmoc-protected amino acids | Synthesis Grade | Commercial Supplier |

| Solvents | ||

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Supplier |

| Piperidine | Reagent Grade | Standard Supplier |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |

| Methanol (MeOH) | ACS Grade | Standard Supplier |

| Diethyl ether or Methyl t-butyl ether (MTBE) | ACS Grade | Standard Supplier |

| Coupling Reagents | ||

| HBTU / HATU | Peptide Synthesis Grade | Standard Supplier |

| HOBt / HOAt | Peptide Synthesis Grade | Standard Supplier |

| DIC | Peptide Synthesis Grade | Standard Supplier |

| Cleavage Reagents | ||

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Standard Supplier |

| Phenol | ACS Grade | Standard Supplier |

| Water | Deionized | In-house |

Equipment

-

Automated Peptide Synthesizer or Manual SPPS Reaction Vessel

-

Vacuum filtration apparatus

-

Lyophilizer (Freeze-dryer)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer (for product verification)

-

Nitrogen gas line

-

Fume hood

Experimental Protocols

The overall workflow for SPPS involves three main stages: resin preparation, iterative peptide chain elongation, and final cleavage/deprotection.

Caption: Overall SPPS Workflow for Peptides with Phe(2-Br).

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.[4]

-

Add N,N-Dimethylformamide (DMF) to cover the resin completely.

-

Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.[4]

-

After swelling, drain the DMF from the reaction vessel.

Peptide Chain Elongation Cycle

This cycle consists of two main steps: Fmoc deprotection and amino acid coupling. Repeat this cycle for each amino acid in the sequence, including this compound.

Caption: Single Amino Acid Addition Cycle.

3.2.1. Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[4][5]

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[5][6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3.2.2. Amino Acid Coupling (Incorporation of this compound) The protocol for coupling this compound is identical to that for standard amino acids. Due to the potential for minor steric hindrance from the bromine atom, ensure adequate coupling time.

-

In a separate vial, dissolve this compound (3-5 eq.), a coupling activator like HATU (3-5 eq.), and an additive like HOAt (3-5 eq.) in DMF.[4]

-

Add a base, typically DIPEA (6-10 eq.), to the activation mixture and allow it to pre-activate for 5-10 minutes.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[5] A longer coupling time (up to 4 hours) may be beneficial to ensure high efficiency.[4]

-

After coupling, drain the solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Final Cleavage and Deprotection

3.3.1. Final Fmoc Deprotection and Washing

-

After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in section 3.2.1.

-

Wash the deprotected peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and methanol (3x).

-

Dry the resin under high vacuum for at least 4 hours or overnight.

3.3.2. Cleavage from Resin The choice of cleavage cocktail depends on the amino acids present in the sequence.[8] The 2-bromophenylalanine moiety is stable to standard TFA cleavage conditions. A common and effective cocktail for most sequences is Reagent K or a simplified TFA/TIS/Water mixture.[9]

| Reagent Cocktail | Composition (v/v/w) | Application Notes |

| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | Suitable for peptides without sensitive residues like Cys, Met, or Trp.[5] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust, general-purpose cocktail for peptides with sensitive residues.[9] |

| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | Good for Trp-containing peptides; avoids malodorous thiols.[8] |

| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5%) | Specifically designed to prevent oxidation of Met residues.[10][11] |

Cleavage Procedure:

-

Place the dry peptide-resin in a suitable reaction vessel within a well-ventilated fume hood.

-

Add the chosen cleavage cocktail to the resin (approx. 10 mL per gram of resin).[9]

-

Agitate the mixture at room temperature for 2-3 hours.[5][9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

Peptide Precipitation, Purification, and Verification

-

Concentrate the combined TFA filtrate to about one-third of its original volume using a gentle stream of nitrogen or rotary evaporation.

-

Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether or MTBE (approx. 30-50 mL).[9] A white precipitate should form.

-

Allow the peptide to precipitate at -20°C for at least 1 hour.

-

Centrifuge the mixture to pellet the crude peptide, and carefully decant the ether.

-

Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.

-

Verify the mass of the purified peptide fractions using mass spectrometry and pool the correct fractions.

-

Lyophilize the pure fractions to obtain a white, fluffy powder.

Critical Considerations

-

Purity of Reagents: The use of high-purity solvents and reagents, especially DMF, is critical to avoid side reactions.[12]

-

Coupling of this compound: While generally unproblematic, it is prudent to monitor the coupling efficiency of this unnatural amino acid, especially if it is coupled to a sterically hindered residue. A double coupling may be employed if necessary.

-

Cleavage: The C-Br bond is stable to TFA. Standard scavengers like TIS are used to quench carbocations generated from t-butyl protecting groups and are compatible with the 2-bromophenylalanine residue.

-

Safety: Always handle TFA and other cleavage reagents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chempep.com [chempep.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Fmoc-Phe(2-Br)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of Fmoc-Phe(2-Br)-OH, a sterically hindered amino acid, into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that necessitate careful selection of coupling reagents and optimization of reaction conditions. The bulky bromine atom at the ortho position of the phenyl ring significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.

Traditional coupling methods, such as those employing carbodiimides like DCC or DIC alone, are often inefficient for sterically hindered amino acids, leading to low yields and slow reaction rates.[1] Therefore, the use of more potent activating agents is crucial for achieving high coupling efficiency.

Key Considerations for Coupling this compound:

-

Choice of Coupling Reagent: The selection of an appropriate coupling reagent is the most critical factor. Uronium/aminium salt-based reagents, particularly those containing the 7-azabenzotriazole (HOAt) moiety, are generally preferred due to their ability to form highly reactive OAt-esters, which are more effective at overcoming steric hindrance.[2]

-

Reaction Kinetics: Coupling reactions involving sterically hindered residues are typically slower. Extended coupling times and potentially double coupling steps may be necessary to drive the reaction to completion.

-

Racemization: While a primary concern in peptide synthesis, the risk of racemization for most standard Fmoc-amino acids during coupling is relatively low when using modern coupling reagents. However, for hindered amino acids, the specific conditions and reagents should be chosen to minimize this side reaction.[2][3] Additives like OxymaPure are known to suppress racemization effectively.[4]

-

Monitoring: Careful monitoring of the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test is essential to ensure the reaction has gone to completion before proceeding to the next deprotection step.[5]

Recommended Coupling Reagents:

Based on their performance with other challenging and sterically hindered amino acids, the following reagents are recommended for the coupling of this compound:

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU, in the presence of a non-nucleophilic base like DIPEA or collidine, forms a highly reactive OAt-active ester.[2][3] This enhanced reactivity is particularly beneficial for coupling sterically demanding amino acids.[2][6]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU and has demonstrated comparable efficiency in many cases, especially for difficult sequences.[6]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As an Oxyma-based reagent, COMU is known for its high reactivity and safety profile, as it does not form potentially explosive benzotriazole byproducts.[3] It is also reported to be very effective in minimizing racemization.[7]

-

DIC/OxymaPure: The combination of Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a powerful and cost-effective coupling system.[1] OxymaPure has been shown to be a superior additive to the traditional HOBt, enhancing coupling efficiency and reducing racemization.[8]

Quantitative Data Summary

| Coupling Reagent | Base | Typical Equivalents (AA:Reagent:Base) | Relative Coupling Efficiency for Hindered Residues | Racemization Risk | Key Advantages |

| HATU | DIPEA or Collidine | 1 : 0.95 : 2 | Very High | Low | High reactivity, fast kinetics.[2][3] |

| HCTU | DIPEA or Collidine | 1 : 1 : 2 | High | Low | Cost-effective, high efficiency.[6] |

| COMU | DIPEA or Collidine | 1 : 1 : 2 | Very High | Very Low | High reactivity, safer byproducts.[3] |

| DIC/OxymaPure | N/A (DIPEA added separately) | 1 : 1 : 2 | High | Low | Cost-effective, low racemization.[1][8] |

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols assume a standard solid-phase peptide synthesis setup.

Protocol 1: Coupling using HATU

Materials:

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with N-terminal deprotected peptide

-

Reaction vessel for SPPS

-

Nitrogen for agitation (optional)

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Confirm the presence of a free primary amine using the Kaiser test.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

-

Add DIPEA or collidine (6-10 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

-

-

Monitoring and Washing:

-

Perform a Kaiser test after the initial coupling time. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or perform a second coupling (double coupling).

-

For a double coupling, drain the reaction solution, wash the resin with DMF (3 times), and repeat the activation and coupling steps with fresh reagents.

-

Once the Kaiser test is negative (colorless or yellow beads), drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

-

Protocol 2: Coupling using DIC/OxymaPure

Materials:

-

This compound

-

OxymaPure

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization protocols)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with N-terminal deprotected peptide

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation:

-

Follow the same resin preparation and Fmoc deprotection steps as described in Protocol 1.

-

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

-

Add this solution to the deprotected resin in the reaction vessel.

-

Add DIC (3-5 equivalents) to the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the reaction progress using the Kaiser test as described in Protocol 1. Perform a double coupling if necessary.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Visualizations

Caption: General workflow for incorporating this compound in SPPS.

Caption: Simplified mechanism of this compound activation using HATU.

References

Application Notes and Protocols for the Activation of Fmoc-Phe(2-Br)-OH using HBTU/DIEA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(2-Br)-OH, or N-α-Fmoc-2-bromo-L-phenylalanine, is a valuable synthetic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the introduction of a 2-bromophenylalanine residue into peptide sequences. The incorporation of this non-canonical amino acid can introduce unique structural and functional properties to peptides, making it a point of interest in drug discovery and development. The bromine substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, or can be used to probe peptide-protein interactions.[1]

The successful incorporation of this compound into a growing peptide chain relies on the efficient activation of its carboxylic acid moiety. A widely employed and highly effective method for this activation is the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a tertiary amine base, typically N,N-Diisopropylethylamine (DIEA). This combination rapidly forms a highly reactive HOBt ester of the amino acid, which then readily couples with the free N-terminal amine of the peptide-resin.[2][3]

These application notes provide a detailed protocol for the activation of this compound using HBTU/DIEA and its subsequent coupling in SPPS. It also includes information on the reaction mechanism, potential side reactions, and monitoring of the coupling reaction.

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes typical quantitative parameters for HBTU/DIEA mediated couplings of Fmoc-amino acids in SPPS. These values can be used as a general guideline for the reaction with this compound.

| Parameter | Typical Value/Range | Notes |

| This compound Equivalents | 2.0 - 5.0 | Relative to the resin loading. Using a higher excess can help drive the reaction to completion, especially for difficult couplings. |

| HBTU Equivalents | 1.9 - 4.9 | Typically slightly less than the amino acid equivalents to ensure complete activation. |

| DIEA Equivalents | 4.0 - 10.0 | A 2-fold excess relative to the amino acid is common to ensure basic conditions for both carboxylate activation and neutralization of the growing peptide's N-terminal amine salt. |

| Coupling Time | 10 - 60 minutes | Can be extended for sterically hindered amino acids or difficult sequences. Reaction completion should be monitored.[3] |

| Expected Coupling Yield | >99% | For standard couplings. Yields can be affected by factors such as steric hindrance, peptide sequence, and resin choice. |

| Potential Racemization | <1 - 5% | HBTU is known for low racemization. The addition of an external HOBt source can further suppress this side reaction. The choice of base can also influence the degree of racemization. |

Experimental Protocols

Materials

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard solid-phase peptide synthesis (SPPS) reaction vessel

-

Washing solvents (e.g., DMF, Dichloromethane (DCM))

-

Kaiser test kit or other ninhydrin-based test for primary amines

Protocol: Activation and Coupling of this compound

This protocol is intended for manual solid-phase peptide synthesis. For automated synthesizers, the parameters can be adapted to the specific instrument's software and protocols.

1. Resin Preparation:

- Following the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

2. Preparation of the Activation Solution:

- In a separate, clean, and dry vial, dissolve this compound (2-5 equivalents relative to the resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

- Add DIEA (2 equivalents relative to the amino acid) to the solution.

- Gently swirl or vortex the mixture for 1-2 minutes to pre-activate the amino acid. A color change to yellow is often observed.

3. Coupling Reaction:

- Immediately add the freshly prepared activation solution to the reaction vessel containing the washed resin.

- Agitate the reaction mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended to 2 hours or a double coupling can be performed.

4. Monitoring the Coupling Reaction:

- After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

- Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.[4]

- A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling reaction. A positive test (blue or purple beads) indicates incomplete coupling.

5. Post-Coupling Wash:

- Once the coupling is complete, drain the reaction solution from the vessel.

- Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

- The resin is now ready for the next Fmoc-deprotection step in the peptide synthesis cycle.

6. Optional: Double Coupling for Incomplete Reactions:

- If the Kaiser test is positive, a second coupling step is recommended.

- Wash the resin with DMF (3 x 1 min).

- Prepare a fresh activation solution as described in step 2 and repeat the coupling reaction (step 3).

- Monitor the reaction again using the Kaiser test.

Mandatory Visualizations

Activation and Coupling Workflow

Caption: Workflow for the activation and coupling of this compound in SPPS.

HBTU Activation Mechanism

Caption: Simplified mechanism of this compound activation by HBTU/DIEA.

Troubleshooting and Considerations

-

Incomplete Coupling: As indicated by a positive Kaiser test, this can be due to steric hindrance from the 2-bromo substituent or the growing peptide chain. A double coupling or extending the reaction time is recommended.

-

Racemization: While HBTU is designed to minimize racemization, it can still occur, particularly with prolonged activation times or the use of strong bases. To further suppress racemization, 1-hydroxybenzotriazole (HOBt) can be added as an additive to the activation mixture (typically in equimolar amounts to HBTU). Using a weaker base like N-methylmorpholine (NMM) instead of DIEA can also reduce the risk of racemization, although this may lead to slower coupling rates.

-

Solubility: this compound is generally soluble in DMF. If solubility issues are encountered, gentle warming or sonication of the activation mixture (before adding to the resin) may be helpful.

-

Reagent Quality: The purity of this compound, HBTU, DIEA, and the solvent (DMF) is critical for successful coupling. Use high-purity, peptide-synthesis-grade reagents and anhydrous solvents to avoid side reactions and low yields.